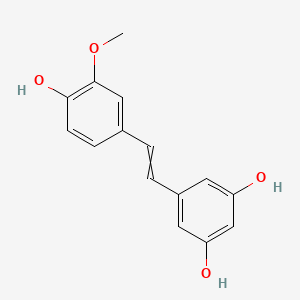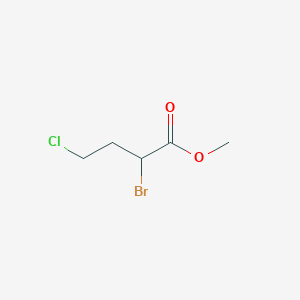
Methyl 2-bromo-4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-chlorobutanoate is an organic compound with the molecular formula C5H8BrClO2. It is a halogenated ester, which means it contains both bromine and chlorine atoms in its structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-chlorobutanoate can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-chlorobutyric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiol derivatives.
Reduction: The major products are alcohols or alkanes.
Oxidation: The primary products are carboxylic acids or other oxidized compounds
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the substitution of the halogen atoms. The compound can also undergo reduction and oxidation reactions, which involve the transfer of electrons and changes in oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromo-4-chlorobutyrate: Similar in structure but with a different functional group.
Methyl 2-chloro-4-bromobutanoate: The positions of the bromine and chlorine atoms are reversed.
Methyl 2-bromo-4-fluorobutanoate: Contains a fluorine atom instead of chlorine
Uniqueness
Methyl 2-bromo-4-chlorobutanoate is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C5H8BrClO2 |
|---|---|
Molekulargewicht |
215.47 g/mol |
IUPAC-Name |
methyl 2-bromo-4-chlorobutanoate |
InChI |
InChI=1S/C5H8BrClO2/c1-9-5(8)4(6)2-3-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FEEQJGKYNPDHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
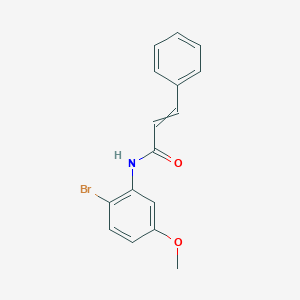
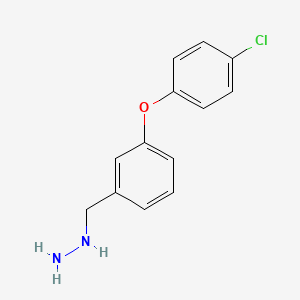
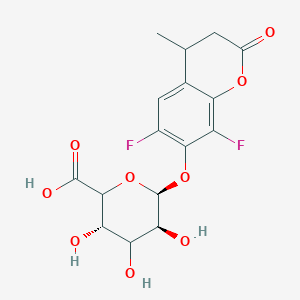
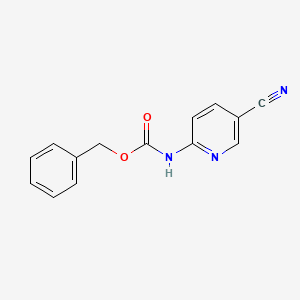
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)
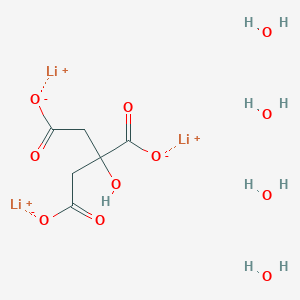

![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)
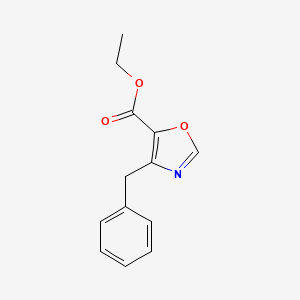
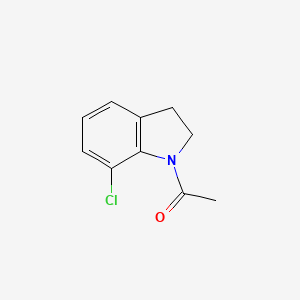
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
